molecular formula C21H28N4O3S B2841501 3-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(2-methoxy-5-methylphenyl)propanamide CAS No. 1091132-67-0

3-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(2-methoxy-5-methylphenyl)propanamide

Cat. No. B2841501
CAS RN: 1091132-67-0
M. Wt: 416.54
InChI Key: GPDYTUGLMFHHHP-UHFFFAOYSA-N
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Description

3-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(2-methoxy-5-methylphenyl)propanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is also known as TAK-659 and is a potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is involved in the B-cell receptor signaling pathway, which plays a crucial role in the development and survival of B-cells.

Scientific Research Applications

Synthesis and Chemical Properties

  • The synthesis of heterocyclic compounds containing sulfonamide and thiazole moieties has been explored, with some derivatives showing significant anticonvulsant activity. These compounds were synthesized through reactions involving isocyanate and various halogenated compounds, highlighting the chemical versatility and potential pharmacological benefits of thiazole derivatives (Farag et al., 2012).
  • Novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide have been synthesized, showing promising antioxidant and anticancer activities. These compounds, bearing semicarbazide, thiosemicarbazide, and thiadiazole moieties, demonstrated enhanced activity against glioblastoma and breast cancer cell lines, indicating the therapeutic potential of such derivatives in cancer treatment (Tumosienė et al., 2020).

Biological Applications and Potential Therapies

  • The development of zinc phthalocyanine derivatives substituted with new benzenesulfonamide groups has shown high singlet oxygen quantum yield, indicating potential use in photodynamic therapy for cancer treatment. These compounds' properties, including good fluorescence and appropriate photodegradation quantum yield, make them suitable for Type II photosensitizers, suggesting a new approach to targeting cancer cells (Pişkin et al., 2020).
  • Thiazole derivatives have been synthesized and evaluated for their antimicrobial and cytotoxic activities, offering new insights into developing antibiotics and cancer therapeutics. These compounds were tested against various bacteria and cancer cell lines, with some showing high activity, which underscores the potential of thiazole derivatives in medical research and drug development (Dawbaa et al., 2021).

properties

IUPAC Name

3-[2-(cyclohexylcarbamoylamino)-1,3-thiazol-4-yl]-N-(2-methoxy-5-methylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O3S/c1-14-8-10-18(28-2)17(12-14)24-19(26)11-9-16-13-29-21(23-16)25-20(27)22-15-6-4-3-5-7-15/h8,10,12-13,15H,3-7,9,11H2,1-2H3,(H,24,26)(H2,22,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPDYTUGLMFHHHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CCC2=CSC(=N2)NC(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(2-methoxy-5-methylphenyl)propanamide

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